N-(4-fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea -

N-(4-fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea

Catalog Number: EVT-4307241
CAS Number:
Molecular Formula: C24H27FN4O
Molecular Weight: 406.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[3-(4-Aryl-1-Piperazinyl)propyl] Derivatives of Benzoxazinone and Benzoxazolinone

Compound Description: This group of compounds, featuring N-[3-(4-aryl-1-piperazinyl)propyl] substituents on benzoxazinone and benzoxazolinone cores, was investigated for biological activity. []

Relevance: These compounds share a core structural motif with N-(4-fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea: a 1-arylpiperazine unit linked to a heterocyclic system through a propyl chain. This shared architecture suggests potential for similar biological activity profiles. The variation in the heterocyclic core (benzoxazinone/benzoxazolinone vs. urea) provides insights into structure-activity relationships. []

N-[3-(4-Aryl-1-Piperazinyl)propyl] Derivatives of Indolin-2(1H)-one, Quinolin-2(1H)-one, and Isoquinolin-1(2H)-one

Compound Description: This series explored the 5-HT1A and 5-HT2A receptor affinity and functional profiles of N-[3-(4-aryl-1-piperazinyl)propyl] derivatives, focusing on modifications to a terminal amide fragment linked to the core indolinone, quinolinone, or isoquinolinone structures. []

Relevance: The consistent presence of the N-[3-(4-aryl-1-piperazinyl)propyl] moiety in these structures, mirroring that of N-(4-Fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea, highlights the significance of this specific fragment in modulating interactions with serotonin receptors. This recurring motif suggests potential for the target compound to exhibit similar receptor binding properties. []

OPC-14523 ([1-[3-[4-(3-Chlorophenyl)-1-Piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone Monomethanesulfonate])

Compound Description: OPC-14523, a combined σ and 5-HT1A ligand, demonstrated potent antidepressant-like effects. Its mechanism of action involves modulation of neuronal activity in the dorsal raphe nucleus (DRN), specifically impacting serotonin (5-HT) neurotransmission and the 5-HT1A autoreceptor response. [, ]

Relevance: This compound shares the key 3-(4-aryl-1-piperazinyl)propyl linker with N-(4-fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea, connecting it to a quinolinone core. The presence of this linker, coupled with the demonstrated CNS activity of OPC-14523, underscores the potential for the target compound to exhibit related pharmacological properties. [, ]

3-[3-(4-Aryl-1-Piperazinyl)-propyl]-1H-indole Derivatives

Compound Description: This set of 3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole derivatives was synthesized and evaluated for binding affinity to the human 5-hydroxytryptamine(1A) receptor (5-HT(1A)R). []

Relevance: Similar to N-(4-fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea, these compounds feature the 3-(4-aryl-1-piperazinyl)propyl linker, this time attached to an indole ring. This consistent structural feature emphasizes the linker's potential role in influencing 5-HT1A receptor binding. []

4-Alkoxy-2-[2-hydroxy-3-(4-o,m,p-halogenoaryl-1-piperazinyl)propyl]-6-methyl-1H-pyrrolo-[3,4-c]pyridine-1,3(2H)-diones

Compound Description: These N-substituted derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones were synthesized and evaluated for their analgesic and sedative activities. [, ]

Relevance: This compound class highlights the importance of the 2-hydroxy-3-(4-aryl-1-piperazinyl)propyl motif, closely resembling the structure of N-(4-fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea. The consistent presence of this motif across different studies investigating analgesic and sedative properties emphasizes its potential pharmacological relevance. [, ]

1-[2-Hydroxy-3-(4-phenyl-1-piperazinyl)propyl]pyrrolidin-2-one

Compound Description: This compound, exhibiting anti-arrhythmic and hypotensive activities, was structurally characterized, revealing a specific geometry and intermolecular interactions. []

Relevance: While lacking the urea moiety and naphthyl group, this compound shares the core 1-(3-(4-aryl-1-piperazinyl)-2-hydroxypropyl) fragment with N-(4-Fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea. This structural similarity, in conjunction with its documented pharmacological activities, provides a basis for exploring potential shared mechanisms of action. []

1-[3-[4-(3-Chlorophenyl)-1-Piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone Hydrochloride (34b) and Mesylate (34c)

Compound Description: These derivatives of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone showed potential as novel antidepressant drugs due to their central nervous system-stimulating activity and sigma receptor agonism. []

Relevance: These compounds share a close structural resemblance to N-(4-fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea, particularly in the 3-[4-(aryl)-1-piperazinyl]propyl chain. The main structural difference lies in the aromatic system linked to the propyl chain (quinolinone vs. urea). Examining the pharmacological profiles of these similar compounds can provide insights into potential structure-activity relationships and predict possible activities of the target compound. []

Azido and Isothiocyanato Analogues of [3-(4-Phenylalkylpiperazin-1-yl)propyl]bis(4-fluorophenyl)amines

Compound Description: This series aimed to develop irreversible ligands for the dopamine transporter (DAT) by introducing azido or isothiocyanato groups into phenylalkyl analogues of [3-(4-phenylalkylpiperazin-1-yl)propyl]bis(4-fluorophenyl)amines. []

Relevance: These analogues highlight the significance of the [3-(4-phenylalkylpiperazin-1-yl)propyl] moiety, a key structural component also present in N-(4-Fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea, in mediating interactions with the dopamine transporter. The modifications introduced in these analogues, particularly the incorporation of reactive groups for irreversible binding, provide valuable insights for designing potential DAT ligands based on the target compound. []

8-Benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline

Compound Description: This theophylline derivative, with a characteristic gauche-trans-gauche-gauche conformation in the 7-position aminohydroxyalkyl group, forms a network of hydrogen bonds in its crystal structure. []

Relevance: While structurally distinct in several aspects, this compound emphasizes the relevance of incorporating a 2-hydroxy-3-(4-substituted piperazinyl)propyl motif, similar to that found in N-(4-Fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea. This shared structural element suggests potential for similar intermolecular interactions and highlights its potential importance in modulating biological activity. []

2-Substituted 1-[3-(4-Aryl-1-Piperazinyl)propyl]imidazoles

Compound Description: This group of imidazole derivatives was investigated to understand how the imidazole fragment influences interaction modes with 5-HT1A and 5-HT2 receptors. The study found that both the imidazole and piperazine nitrogens could act as protonation sites and proposed three different interaction modes with the receptors. []

Relevance: Sharing the 1-[3-(4-aryl-1-piperazinyl)propyl] motif with N-(4-Fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea, these imidazole derivatives provide insights into the potential binding modes of the target compound with serotonin receptors. This comparison underlines the importance of considering conformational flexibility and potential protonation states when assessing the target compound's interactions with biological targets. []

1-Aryl-2-[3-(4-Aryl-1-Piperazinyl)propyl]-1,4-dihydro-3(2H)-isoquinolinones

Compound Description: This research focused on the synthesis and evaluation of 1-aryl-2-[3-(4-aryl-1-piperazinyl)propyl]-1,4-dihydro-3(2H)-isoquinolinones for their 5-HT1A and 5-HT2 receptor affinities. The study revealed that these derivatives could interact with the 5-HT1A receptor site in two distinct ways, mimicking the bioactive conformation of simple 1-arylpiperazines. []

Relevance: These isoquinolinone derivatives share the critical 2-[3-(4-aryl-1-piperazinyl)propyl] subunit with N-(4-fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea. The study's findings regarding multiple binding modes for these derivatives suggest that the target compound, possessing a similar structural motif, might also exhibit diverse interactions with serotonin receptors. Understanding these potential binding modes is crucial for elucidating the compound's pharmacological profile. []

4-Methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine

Compound Description: This study investigated the degradation kinetics of this compound, focusing on the influence of pH and temperature on its hydrolysis. The research revealed specific acid- and base-catalyzed reactions, along with spontaneous water-catalyzed degradation pathways. []

Relevance: This compound exhibits significant structural similarity to N-(4-fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea, particularly in the shared 2-[3-(4-phenyl-1-piperazinyl)]propyl motif. This structural similarity suggests that the target compound might exhibit similar susceptibility to hydrolysis under specific pH and temperature conditions. Understanding these degradation pathways can be crucial for optimizing storage conditions and formulations of the target compound. []

(+)-3-((α-R)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide (DPI-3290)

Compound Description: DPI-3290 is a novel mixed opioid agonist with high affinity for δ-, μ-, and κ-opioid receptors, exhibiting potent antinociceptive activity in various animal models. It demonstrates superior efficacy compared to morphine and fentanyl. Its mixed opioid receptor activity makes it a promising candidate for managing severe pain. [, ]

Relevance: While structurally distinct in several aspects, DPI-3290 highlights the importance of incorporating chirality and specific substitutions on the piperazine ring, as seen in N-(4-Fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea. The potent antinociceptive activity of DPI-3290 suggests that carefully modulating steric and electronic properties around the piperazine ring in the target compound could lead to desirable pharmacological profiles, potentially in the realm of pain management. [, ]

MMV665953 {1-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea} and MMV665807 {5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide}

Compound Description: These two compounds, identified from the "malaria box" chemical library, showed potent anti-staphylococcal and anti-biofilm activities against methicillin-resistant and methicillin-sensitive Staphylococcus aureus. []

Relevance: Although structurally diverse from the target compound, MMV665953 shares the presence of a urea linker and halogenated aromatic rings. These common features highlight the potential significance of these structural elements in influencing biological activity. Comparing the antimicrobial profiles of these compounds with the target compound could reveal potential structure-activity relationships and identify novel applications. []

4-Substituted-1-Piperazinyl-propyl Derivatives of 1-phenyl-7-methylpyrimido-[4,5-d]pyrimidin-4-one

Compound Description: This series of compounds, synthesized from 1-phenyl-7-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin e, displayed diverse pharmacological effects, including analgesic action, inhibition of amphetamine hyperactivity, and attenuation of m-chlorophenylpiperazine-induced hypothermia. []

Relevance: These derivatives underscore the versatility of the 1-piperazinyl-propyl motif, a key structural feature also present in N-(4-Fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea, in conferring a wide range of pharmacological activities. While the core structures differ, the shared motif suggests the target compound might exhibit similar pharmacological versatility, warranting further investigation into its potential therapeutic applications. []

N-[4-Phenyl(2-Pyrimidinyl)-1-Piperazinyl]alkyl (Hydroxyalkyl)-3,4-pyridinedicarboximides

Compound Description: This study focused on the synthesis and properties of N-[4-phenyl(2-pyrimidinyl)-1-piperazinyl]alkyl (hydroxyalkyl)-3,4-pyridinedicarboximides, with some derivatives exhibiting depressive effects on the central nervous system. []

Relevance: These pyridinedicarboximide derivatives highlight the significance of the [4-phenyl(2-pyrimidinyl)-1-piperazinyl] fragment, closely related to the structure of N-(4-fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea, in mediating interactions within the central nervous system. Although the core structures differ, the presence of similar substituents on the piperazine ring emphasizes the potential of these modifications to influence CNS activity. This observation warrants further investigation into the potential neurological effects of the target compound. []

N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine (NFPS)

Compound Description: NFPS, a potent and selective glycine transporter type 1 (GlyT1) inhibitor, enhances NMDA receptor-mediated responses in vivo and exhibits an antipsychotic profile in rodent behavioral models. []

Relevance: Although structurally distinct from N-(4-Fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea, NFPS emphasizes the significance of incorporating fluorine substituents and aryl groups within a propyl chain linker. This commonality suggests that the fluorine atom in the target compound could play a role in its interactions with biological targets. Investigating how fluorine substitution influences the pharmacological profile of the target compound, particularly in comparison to NFPS, could provide valuable insights. []

N-(3-Fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040)

Compound Description: GSK962040 is a novel small molecule motilin receptor agonist with promising pharmacokinetic profiles in rats and dogs. It exhibits potent agonist activity at both recombinant human and native rabbit motilin receptors, leading to potentiated neuronal-mediated contractions in isolated gastric antrum tissue. []

Relevance: While structurally distinct from N-(4-fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea, GSK962040 highlights the importance of incorporating piperazine and fluorophenyl moieties within a molecule designed for interacting with specific receptors. These shared features suggest that the target compound might also possess affinity for similar biological targets, warranting further investigation into its potential receptor binding properties. []

N-(4-Fluorophenyl)-5-(4-fluorophenyl)-2-(4-hydroxybenzyl)pentanamide

Compound Description: This novel amide, synthesized from 4-fluorobenzaldehyde, shows potential as a cholesterol absorption inhibitor. []

Relevance: While structurally distinct from the target compound, this pentanamide derivative shares the presence of a 4-fluorophenyl group, highlighting the potential relevance of this substituent in influencing biological activity, particularly related to cholesterol absorption. Comparing the pharmacological profiles of these compounds could provide insights into potential shared or contrasting structure-activity relationships. []

1-[N-(4-Fluorophenyl)]naphthaldimine

Compound Description: This Schiff base compound, synthesized from 2-hydroxy-1-naphthaldehyde and 4-fluoroaniline, exhibits photochromic and thermochromic characteristics due to intramolecular proton transfer associated with changes in its π-electron configuration. []

Relevance: This compound highlights the significance of incorporating a 4-fluorophenyl group, similar to that present in N-(4-Fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea, in influencing photochromic and thermochromic properties. Although the core structures differ significantly, this shared feature suggests that the target compound might also possess interesting photophysical properties, warranting further investigation. []

1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues

Compound Description: These citalopram analogues were designed to probe the serotonin transporter (SERT) S1 and S2 binding sites, leading to the identification of compounds with high affinity for the S1 site and allosteric modulatory effects at the S2 site. []

Relevance: While structurally distinct from the target compound, these citalopram analogues highlight the importance of incorporating a 4-fluorophenyl group and a basic nitrogen atom, features also present in N-(4-Fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea, in influencing interactions with the serotonin transporter. Examining how the structural differences between these compounds translate into different binding profiles and functional outcomes at SERT could provide valuable insights for understanding the target compound's potential interactions with this important pharmacological target. []

3,5-Bis(4-fluorophenyl)-1-propyl-1,3,5-triazacyclohexane

Compound Description: This compound, featuring a triazacyclohexane ring substituted with two 4-fluorophenyl groups and a propyl group, adopts a specific conformation in its crystal structure. []

Relevance: Although structurally diverse from the target compound, this triazacyclohexane derivative shares the presence of a 4-fluorophenyl group and a propyl chain. Examining the conformational preferences of this compound, particularly the relative orientation of the 4-fluorophenyl groups, could provide insights into potential spatial arrangements of similar substituents in the target compound. This information can be valuable for understanding its interactions with biological targets. []

N-(2,6-Dimethylphenyl)-N'-[3-(1-Methylethylamino)propyl]urea (Wy-42,362)

Compound Description: This compound demonstrated efficacy as an antiarrhythmic agent in various canine cardiac arrhythmia models, attributed to its Class I mechanism of action involving depression of cardiac impulse conduction and fast Na+ channel conductance. []

Relevance: While structurally distinct from N-(4-fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea, Wy-42,362 shares the presence of a urea linker and an N-substituted propylamine chain. This structural similarity, coupled with its documented cardiovascular effects, suggests that exploring the target compound's potential interactions with cardiac ion channels and its overall cardiovascular safety profile is warranted. []

N-[ω‐(4‐Aryl‐1‐piperazinyl)ethyl/propyl]‐3‐hydroxyphthalimidines

Compound Description: This series of compounds, prepared as part of an effort to modify the imide portion of related compounds, focused on synthesizing 3-hydroxyphthalimidines by reacting 3-bromo/chloro phthalides with amines. []

Relevance: These phthalimidine derivatives highlight the potential importance of the ω‐(4‐aryl‐1‐piperazinyl)ethyl/propyl motif, a structural feature present in N-(4-Fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea, in building molecules with biological activity. While the core structures differ, this shared motif emphasizes the potential of exploring variations around this scaffold for modulating pharmacological properties. []

Ethyl 2-[5-(4-fluorophenyl)pyridin-3-yl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate

Compound Description: This benzimidazole derivative, structurally characterized by X-ray crystallography, forms tapes and layers in its crystal structure through various intermolecular interactions, including hydrogen bonds and π–π interactions. []

Relevance: Although structurally distinct from the target compound, this benzimidazole derivative shares the presence of a 4-fluorophenyl group and a propyl chain linker. This structural similarity suggests that the target compound might exhibit similar conformational preferences and intermolecular interactions, influencing its packing in the solid state and potentially its pharmacokinetic properties. []

N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide

Compound Description: This compound, synthesized from 2-amino-3-bromo-1,4-naphthoquinone and 4-fluorobenzoyl chloride, features a funnel-like arrangement of its substituents, allowing for specific intermolecular contacts involving fluorine and bromine atoms. []

Relevance: Although structurally distinct from the target compound, this naphthoquinone derivative highlights the use of 4-fluorophenyl groups and halogen substituents in designing molecules. Examining the specific intermolecular interactions observed in this compound, particularly those involving fluorine, could provide insights into potential binding modes of similar groups present in the target compound when interacting with biological targets. []

Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine (1)

Compound Description: This compound and its 2-methoxy pyridine derivative were designed to investigate conformational equilibrium in the urea moiety and tautomerism in the pyrimidine ring. The study revealed a kinetic trapping effect, where the proton is forced into a specific tautomeric state upon complexation with partner molecules. []

Relevance: Although structurally distinct from N-(4-fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea, compound 1 emphasizes the importance of considering tautomerism and conformational flexibility, particularly in the urea moiety, when assessing the target compound's interactions and potential biological activity. []

8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones

Compound Description: These compounds were investigated as potential antipsychotic agents, revealing a separation between doses required for efficacy and those inducing catalepsy, suggesting a reduced propensity for neurological side effects. []

Relevance: While structurally distinct from the target compound, these triazaspirodecanone derivatives highlight the use of bis(4-fluorophenyl)amino groups within a propyl chain linker to achieve desired pharmacological profiles, in this case, antipsychotic activity with a reduced side effect profile. This observation suggests that incorporating similar fluorine-containing substituents in the target compound could be a strategy for modulating its pharmacological properties. []

3-(4-Fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-(1H)-pyrazole-1-carbothioamide Derivatives

Compound Description: This study focused on synthesizing and evaluating a series of 3-(4-fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-(1H)-pyrazole-1-carbothioamide derivatives for their monoamine oxidase (MAO) A and B inhibitory activities. []

Relevance: While structurally distinct from the target compound, these pyrazole-1-carbothioamide derivatives emphasize the relevance of incorporating a 4-fluorophenyl group, a feature also present in N-(4-Fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea, in the context of MAO inhibition. Comparing the structure-activity relationships and pharmacological profiles of these compounds with the target compound could reveal valuable insights into its potential interactions with MAO enzymes and its possible neurological effects. []

2-[(Substitutedphenyl)-5-(1-phenyl-3-(piperazinyl)pyrido[3,2-f]quinazolin-4(1H)-yl]-1,3,4-thiadiazoles

Compound Description: This series of compounds, incorporating four known moieties with potential biological activity, was synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains. []

Relevance: Although structurally distinct from N-(4-fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea, these thiadiazole derivatives highlight the use of substituted piperazine rings in medicinal chemistry, particularly for developing antimicrobial agents. This observation suggests that exploring the antimicrobial potential of the target compound, given its structural similarity in the piperazine region, could be a worthwhile endeavor. []

3-(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-alkyl-N-arylbenzamides

Compound Description: This study explored the structure-activity relationship (SAR) around the N-methyl-N-phenylamide moiety in a series of 3-(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-alkyl-N-arylbenzamides, leading to the identification of potent agonists for both μ and δ opioid receptors. [, ]

Relevance: While structurally distinct from N-(4-fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea, this series highlights the importance of incorporating chirality and specific substituents on the piperazine ring in designing molecules with potent opioid receptor activity. The SAR findings from this study, particularly the influence of N-alkyl-N-arylbenzamide variations, could inform future modifications of the target compound to explore its potential interactions with opioid receptors and potential analgesic properties. [, ]

-4-[(αR)-α-((2S, 5R)-4-Propyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide ([3H]SNC 121)

Compound Description: [3H]SNC 121, a selective nonpeptide ligand for the δ opioid receptor, was synthesized and characterized, serving as a valuable tool for studying narcotic receptor-mediated phenomena. []

Relevance: While structurally distinct from N-(4-fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea, [3H]SNC 121 emphasizes the importance of chirality and specific substitutions on the piperazine ring in achieving selectivity for opioid receptor subtypes. This observation suggests that exploring stereochemical variations and modifications around the piperazine ring in the target compound could be a strategy for fine-tuning its pharmacological properties and potential interactions with opioid receptors. []

DuP 734 [1-(Cyclopropylmethyl)-4-(2’-(4’’-fluorophenyl)-2’-oxoethyl)-piperidine HBr]

Compound Description: DuP 734, a sigma and 5-hydroxytryptamine2 (5-HT2) receptor antagonist, exhibits potential antipsychotic effects with minimal dopaminergic side effects. Its mechanism of action involves blocking 5-HT2 receptors and antagonizing sigma receptor-mediated dopamine neuronal activity. []

Relevance: Although structurally distinct from N-(4-fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea, DuP 734 emphasizes the importance of incorporating a 4-fluorophenyl group within a molecule designed for CNS activity. This commonality, along with its antipsychotic profile, suggests that exploring the target compound's potential interactions with serotonin and sigma receptors could be insightful, considering its structural similarity and the potential for influencing similar signaling pathways. []

(S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762)

Compound Description: AZD7762, a potent and selective checkpoint kinase inhibitor (targeting CHK1 and CHK2), acts by abrogating DNA damage checkpoints, enhancing the efficacy of chemo- and radiotherapies. Its development involved structure-based design and optimization of thiophenecarboxamide ureas. []

Relevance: While structurally distinct from N-(4-fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea, AZD7762 underscores the potential of incorporating a 3-fluorophenyl group and a urea linker in designing molecules with potent biological activities. This observation highlights the need to investigate the target compound's potential interactions with checkpoint kinases, considering its structural similarity and the possibility of influencing similar cellular pathways. []

P-Toluenesulfonate of N-[4-chloro-2-hydroxy-3-(piperazine-1-sulfonyl)phenyl]-N-(2-chloro-3-fluorophenyl)urea

Compound Description: This compound, synthesized as part of a study exploring novel therapeutics for asthma and COPD, targets the interleukin-8 (IL-8) signaling pathway, suggesting potential applications in treating inflammatory respiratory diseases. []

Relevance: Although structurally distinct from N-(4-fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea, this p-toluenesulfonate salt emphasizes the use of piperazine, urea, and halogenated phenyl rings in designing molecules with potential therapeutic applications. While the core structures differ, this shared use of specific functional groups suggests that the target compound might also exhibit interesting biological activity, warranting further investigation into its potential pharmacological profile. []

Properties

Product Name

N-(4-fluorophenyl)-N'-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea

IUPAC Name

1-(4-fluorophenyl)-3-[3-(4-naphthalen-1-ylpiperazin-1-yl)propyl]urea

Molecular Formula

C24H27FN4O

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C24H27FN4O/c25-20-9-11-21(12-10-20)27-24(30)26-13-4-14-28-15-17-29(18-16-28)23-8-3-6-19-5-1-2-7-22(19)23/h1-3,5-12H,4,13-18H2,(H2,26,27,30)

InChI Key

XMHFZCKXMDPBHN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCNC(=O)NC2=CC=C(C=C2)F)C3=CC=CC4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.